molecular formula C8H6F3IO2 B14772598 (2-Iodo-4-(trifluoromethoxy)phenyl)methanol

(2-Iodo-4-(trifluoromethoxy)phenyl)methanol

Cat. No.: B14772598
M. Wt: 318.03 g/mol
InChI Key: AOOPUDMJFZOJJT-UHFFFAOYSA-N
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Description

(2-Iodo-4-(trifluoromethoxy)phenyl)methanol is an organic compound characterized by the presence of iodine, trifluoromethoxy, and phenyl groups attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-iodophenol with trifluoromethoxybenzene under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nucleophilic substitution, and reduction reactions. The use of catalysts and controlled reaction environments ensures high yield and purity of the final product .

Types of Reactions:

    Oxidation: (2-Iodo-4-(trifluoromethoxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed under appropriate conditions.

Major Products Formed:

Scientific Research Applications

(2-Iodo-4-(trifluoromethoxy)phenyl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Iodo-4-(trifluoromethoxy)phenyl)methanol involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, facilitating its binding to target sites. This interaction can modulate biological pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

  • (2-Iodo-4-(trifluoromethyl)phenyl)methanol
  • (2-Fluoro-4-(trifluoromethoxy)phenyl)methanol

Comparison:

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical properties and diverse applications make it a compound of considerable interest for further research and development.

Properties

Molecular Formula

C8H6F3IO2

Molecular Weight

318.03 g/mol

IUPAC Name

[2-iodo-4-(trifluoromethoxy)phenyl]methanol

InChI

InChI=1S/C8H6F3IO2/c9-8(10,11)14-6-2-1-5(4-13)7(12)3-6/h1-3,13H,4H2

InChI Key

AOOPUDMJFZOJJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)I)CO

Origin of Product

United States

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